Product packaging for 3,4-Dichlorobenzyl thiocyanate(Cat. No.:CAS No. 2082-67-9)

3,4-Dichlorobenzyl thiocyanate

Cat. No.: B3025026
CAS No.: 2082-67-9
M. Wt: 218.1 g/mol
InChI Key: TYOSYBTXMFSKGI-UHFFFAOYSA-N
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Description

Contextualization of Organic Thiocyanates in Advanced Chemical Sciences

Organic thiocyanates (R-SCN) are a significant class of organosulfur compounds that feature prominently in various domains of chemical science. pnas.org They are characterized by the presence of a thiocyanate (B1210189) functional group (-SCN) attached to an organic moiety. These compounds are not merely synthetic curiosities but are found in a range of biologically active molecules and natural products. pnas.org

In the field of synthetic organic chemistry, organic thiocyanates are highly valued as versatile building blocks. solubilityofthings.com Their utility stems from the reactivity of the thiocyanate group, which can be transformed into a variety of other sulfur-containing functionalities. These include thiols, thioethers, thiocarbamates, disulfides, and various sulfur-containing heterocycles. solubilityofthings.comconicet.gov.ar This chemical versatility makes them crucial intermediates in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. solubilityofthings.com

The methods for preparing organic thiocyanates are diverse, with common routes including nucleophilic substitution reactions, often involving an alkyl or benzyl (B1604629) halide and a thiocyanate salt like potassium thiocyanate. ontosight.ai More advanced and greener synthetic methodologies, such as those employing photochemical and electrochemical means, have also been developed. solubilityofthings.com

The biological relevance of organic thiocyanates is a major driver of research in this area. Many compounds containing the S-C-N framework exhibit potent biological activities, including antimicrobial, antifungal, and insecticidal properties. solubilityofthings.comontosight.ai This has led to their investigation as potential new therapeutic agents and pesticides. ontosight.aiontosight.ai

Significance of Dichlorobenzyl Thiocyanates as a Class of Investigated Compounds

Within the broader family of organic thiocyanates, benzyl thiocyanates represent an important subgroup. The introduction of chlorine atoms onto the benzyl ring to form dichlorobenzyl thiocyanates has been a strategy to modulate the biological activity and physicochemical properties of these compounds. The position of the chlorine atoms on the phenyl ring can significantly influence the compound's efficacy and mechanism of action. pnas.org

Research into dichlorobenzyl thiocyanates has often focused on their potential as bioactive agents. For instance, 2,4-Dichlorobenzyl thiocyanate (DCBT) has been identified as a potent antimitotic agent. pnas.org It acts by disrupting the polymerization of tubulin, a critical protein for cell division, which makes it a compound of interest in cancer research. pnas.org Structure-activity relationship studies have shown that the presence and position of the chloro substituents are crucial for this activity. pnas.org For example, 4-chlorobenzyl thiocyanate exhibits greater antimitotic potency than the 2-chloro isomer, and the 2,4-dichloro derivative is even more active.

The general synthetic route to dichlorobenzyl thiocyanates involves the reaction of the corresponding dichlorobenzyl chloride with a thiocyanate salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate, in a suitable solvent. ontosight.airsc.org These compounds serve as intermediates in the synthesis of other chemicals, including pharmaceuticals and agrochemicals. The investigation of various dichlorobenzyl thiocyanate isomers helps in understanding how subtle structural changes can lead to significant differences in biological activity, a key concept in drug design and development.

Overview of Academic Research Trajectories for 3,4-Dichlorobenzyl Thiocyanate and Related Structures

The academic research trajectory for this compound is primarily situated within the exploration of its potential biological activities, particularly as a fungicide and insecticide. While specific studies on the 3,4-dichloro isomer are less numerous compared to its 2,4- and 2,6- counterparts, its research path can be inferred from the broader investigation of chlorinated benzyl thiocyanates and related isothiocyanates.

The primary synthesis of this compound follows the established nucleophilic substitution reaction between 3,4-dichlorobenzyl chloride and a thiocyanate salt. vulcanchem.com Research into related compounds suggests that the biological activity of benzyl thiocyanates is often enhanced by halogenation of the phenyl ring. nih.gov For instance, studies on S-benzylisothiourea derivatives have shown that 3- and/or 4-chloro-substitution enhances the biological activity of these compounds. nih.gov

The fungicidal properties of thiocyanate-containing compounds are well-documented. nih.gov Research on allylic thiocyanates bearing halogenated aryl groups has demonstrated moderate-to-high activity against various pathogens. scielo.br Specifically, derivatives with a dichlorophenyl group have shown notable antimicrobial activity. scielo.br This suggests a strong rationale for investigating this compound for similar properties. The development of novel fungicides containing a 3,4-dichlorophenyl moiety further supports this research direction. acs.org

In the realm of insecticides, organic thiocyanates have been explored for their pest control capabilities. ontosight.ai The mechanism of action often involves the disruption of the insect's nervous system or other vital physiological processes. ontosight.ai The presence of the 3,4-dichlorophenyl group in other known insecticidal compounds points to a potential research avenue for this compound in this area. bohrium.comnih.gov

Interactive Data Table: Properties of Dichlorobenzyl Thiocyanate Isomers

Compound NameMolecular FormulaInvestigated ActivitiesKey Research Findings
This compound C8H5Cl2NSFungicidal, Insecticidal (potential)Research is focused on its potential as a bioactive agent, building on the known properties of related chlorinated thiocyanates.
2,4-Dichlorobenzyl thiocyanate C8H5Cl2NSAntimitoticPotent inhibitor of tubulin polymerization. pnas.org
2,6-Dichlorobenzyl thiocyanate C8H5Cl2NSChemical IntermediateUsed in the synthesis of pharmaceuticals and agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2NS B3025026 3,4-Dichlorobenzyl thiocyanate CAS No. 2082-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl)methyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSYBTXMFSKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformation Pathways of 3,4 Dichlorobenzyl Thiocyanate

Strategies for the Introduction of the Thiocyanate (B1210189) Moiety in Benzyl (B1604629) Systems

The creation of a carbon-sulfur bond to form benzyl thiocyanates can be accomplished through several synthetic routes. Key strategies include nucleophilic substitution reactions and the conversion of benzyl alcohols.

Nucleophilic Substitution Reactions Utilizing Thiocyanate Anions

A prevalent and direct method for synthesizing benzyl thiocyanates is through the nucleophilic substitution reaction of a benzyl halide with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN). nih.gov This reaction typically follows an SN2 mechanism, where the potent thiocyanate nucleophile displaces the halide from the benzylic carbon. ucalgary.ca The reaction is often carried out in polar aprotic solvents like acetonitrile (B52724).

The presence of electron-withdrawing groups, such as the two chlorine atoms on the benzene (B151609) ring in 3,4-dichlorobenzyl halides, can enhance the electrophilicity of the benzylic carbon, thereby facilitating the nucleophilic attack by the thiocyanate anion. beilstein-journals.org Research has shown that various substituted benzyl halides can be efficiently converted to their corresponding thiocyanates. rsc.orgrsc.org For instance, the reaction of benzyl chloride with KSCN in water, catalyzed by a β-cyclodextrin-based polymer, has been shown to produce benzyl thiocyanate in high yields. rsc.org

It is important to note that the thiocyanate ion is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom. However, in reactions with primary benzylic halides, the formation of the S-bonded thiocyanate is generally favored over the N-bonded isothiocyanate. rsc.orgrsc.org

Table 1: Examples of Nucleophilic Substitution Reactions to Form Benzyl Thiocyanates This table is interactive. Click on the headers to sort the data.

Benzyl Halide Precursor Thiocyanate Source Solvent Catalyst Product Yield (%) Reference
Benzyl chloride KSCN Water β-CDPU polymer Benzyl thiocyanate 87 rsc.org
Benzyl bromide [11C]NH4SCN - - Benzyl [11C]thiocyanate Quantitative nih.gov
4-Bromobenzyl chloride KSCN Acetonitrile - 4-Bromobenzyl thiocyanate 98

Conversion of Benzyl Alcohols and Halides to Thiocyanates

Benzyl alcohols serve as alternative precursors for the synthesis of benzyl thiocyanates. One-pot methods have been developed for the direct conversion of alcohols to their corresponding thiocyanates. tandfonline.comtandfonline.com A notable system involves the use of triphenylphosphine (B44618) (PPh3), diethyl azodicarboxylate (DEAD), and ammonium thiocyanate (NH4SCN). researchgate.netresearchgate.net This reaction proceeds efficiently at room temperature in solvents like acetonitrile. researchgate.net The method has demonstrated high selectivity for primary alcohols; in a mixture of benzyl alcohol and a secondary alcohol, the benzyl alcohol was quantitatively converted to benzyl thiocyanate while the secondary alcohol remained unreacted. researchgate.net

Another approach utilizes a polymer-supported thiocyanate ion in conjunction with cyanuric chloride and dimethylformamide to convert various alcohols, including substituted benzyl alcohols, into their thiocyanate derivatives in high yields and short reaction times. tandfonline.comtandfonline.com The reaction conditions can be optimized by screening different solvents and temperatures. tandfonline.com

The direct conversion of benzyl halides to thiocyanates remains a cornerstone of synthesis. Studies have demonstrated that both electron-donating and electron-withdrawing substituents on the phenyl ring of benzyl alcohol influence the reaction rate and yield. beilstein-journals.orgtandfonline.com For instance, electron-withdrawing halogens on the phenyl ring were found to decrease the rate of reaction in certain conversion processes. beilstein-journals.org

Precursor Reactivity and Selectivity in Thiocyanate Formation

The reactivity of the benzylic precursor is a critical factor in the synthesis of thiocyanates. Primary benzylic halides are highly reactive towards nucleophilic substitution and typically react via an SN2 pathway without competing elimination reactions. ucalgary.ca The resonance stabilization of the benzylic carbocation intermediate also makes secondary and tertiary benzylic halides highly reactive, often favoring an SN1 pathway. ucalgary.ca

The selectivity for the formation of benzyl thiocyanate over the isomeric benzyl isothiocyanate is a key consideration. In most nucleophilic substitution reactions with benzyl halides, the thiocyanate is the kinetically controlled product. chinesechemsoc.org However, under certain conditions or with specific substrates, isomerization to the more thermodynamically stable isothiocyanate can occur. chinesechemsoc.org For example, the presence of electron-rich aromatic systems can facilitate this isomerization. chinesechemsoc.org

The choice of reagents and reaction conditions can also dictate selectivity. For instance, the use of a β-cyclodextrin-polyurethane (β-CDPU) polymer as a phase transfer catalyst in water for the reaction of benzyl halides with thiocyanate anion resulted in the formation of benzyl thiocyanates in pure form with no evidence of isothiocyanate by-products. rsc.orgrsc.org

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of 3,4-dichlorobenzyl thiocyanate. This involves investigating the reaction pathways and the role of catalysts in influencing these pathways.

Investigation of Reaction Pathways and Transition States

The primary pathway for the formation of benzyl thiocyanates from benzyl halides is the SN2 reaction. This involves a one-step process where the thiocyanate ion attacks the electrophilic benzylic carbon from the backside, leading to the displacement of the halide and inversion of configuration at the carbon center.

In the case of reactions starting from benzyl alcohols using reagents like PPh3/DEAD/NH4SCN, a proposed mechanism involves the initial activation of the alcohol by the phosphine-azodicarboxylate system to form a good leaving group, which is then displaced by the thiocyanate anion. researchgate.net

More advanced techniques, such as copper-catalyzed C-H bond thiocyanation, proceed through a radical relay mechanism. chinesechemsoc.org This involves the generation of a benzylic radical, which then reacts to form the thiocyanate. chinesechemsoc.org

Influence of Catalysis on Thiocyanate Synthesis (e.g., Cyclodextrin-Catalyzed Approaches)

Catalysis plays a significant role in enhancing the efficiency, selectivity, and environmental friendliness of thiocyanate synthesis. Phase transfer catalysts are particularly effective in reactions involving a water-insoluble organic substrate and a water-soluble nucleophile.

A notable example is the use of a water-insoluble β-cyclodextrin-polyurethane (β-CDPU) polymer as a phase transfer catalyst for the synthesis of benzyl thiocyanates from benzyl halides in water. rsc.orgrsc.orgrsc.org The hydrophobic cavity of the β-cyclodextrin units in the polymer encapsulates the nonpolar benzyl halide molecule. rsc.orgnih.gov Simultaneously, the hydrophilic exterior complexes with the potassium cation of KSCN, activating the thiocyanate anion for the nucleophilic attack. rsc.org This catalytic system allows the reaction to proceed efficiently in an environmentally benign solvent (water) and the catalyst can be easily recovered and reused without significant loss of activity. rsc.orgrsc.orgrsc.org

Other catalytic systems, such as those based on magnetic nanoparticles coated with β-cyclodextrin, have also been developed for nucleophilic substitution reactions of benzyl halides. nih.govarabjchem.org These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet. arabjchem.org

Derivatization Strategies and Analog Synthesis

The derivatization of this compound and the synthesis of its analogs are primarily achieved through two main routes: modification of the benzyl moiety and chemical transformation of the thiocyanate group. These strategies allow for the systematic alteration of the molecule's steric and electronic properties.

Synthesis of Substituted Dichlorobenzyl Thiocyanate Analogs

The synthesis of substituted benzyl thiocyanate analogs, including the 3,4-dichloro derivative, typically proceeds via nucleophilic substitution reactions. The most common precursors are the corresponding benzyl halides (chlorides or bromides) or benzyl alcohols.

One established method involves the reaction of a substituted benzyl halide with a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). For instance, the synthesis of benzyl thiocyanates can be effectively catalyzed by a water-insoluble β-cyclodextrin-polyurethane (β-CDPU) polymer in an aqueous medium. rsc.org This phase-transfer catalyst facilitates the reaction between benzyl halides and the thiocyanate anion, leading to good yields of the desired products without the formation of isothiocyanate by-products. rsc.org The general scheme involves stirring the benzyl halide with KSCN in the presence of the β-CDPU resin in water at elevated temperatures. rsc.org

Another approach utilizes alcohols as starting materials. Substituted benzyl alcohols can be converted to their corresponding thiocyanates in a one-pot procedure. tandfonline.comtandfonline.com This transformation can be achieved using a polymer-supported thiocyanate ion promoted by cyanuric chloride and dimethylformamide (DMF). tandfonline.comtandfonline.com This method is effective for benzyl alcohols bearing both electron-donating and electron-withdrawing substituents, providing the respective benzyl thiocyanate derivatives in high yields. tandfonline.comtandfonline.com

Furthermore, aryloxyethyl thiocyanate derivatives have been synthesized from their corresponding chloride precursors by reaction with potassium thiocyanate in N,N-dimethylformamide (DMF). conicet.gov.ar This highlights the versatility of the nucleophilic substitution approach for generating diverse thiocyanate analogs.

Table 1: Synthesis of Substituted Benzyl Thiocyanate Analogs

Starting Material Reagents Catalyst/Solvent Product Yield (%) Reference
Benzyl Halide KSCN β-CDPU / Water Benzyl Thiocyanate 87-89 rsc.org
Benzyl Alcohol [P4-VP]Pr-SCN / CC DMF Benzyl Thiocyanate High tandfonline.comtandfonline.com
4-Phenoxybenzyl chloride KSCN DMF 4-Phenoxybenzyl thiocyanate - conicet.gov.ar

CC: Cyanuric chloride, [P4-VP]Pr-SCN: Cross-linked poly(N-propyl-4-vinylpyridinium) thiocyanate, β-CDPU: β-cyclodextrin-polyurethane.

Preparation of Related Thiourea (B124793) and Isothiocyanate Derivatives

The thiocyanate moiety of this compound is a key functional group for further chemical transformations, particularly for the synthesis of thiourea and isothiocyanate derivatives.

Thiourea Derivatives:

A prominent route to N-aryl thiourea derivatives involves the reaction of an isothiocyanate intermediate with an appropriate amine. Specifically, N-(3,4-dichlorophenyl)-N'-(substituted-benzoyl)thioureas have been synthesized in a one-pot reaction. This involves the initial formation of a substituted benzoyl isothiocyanate by reacting a substituted benzoyl chloride with ammonium thiocyanate in acetone. Subsequent addition of 3,4-dichloroaniline (B118046) to the reaction mixture yields the target thiourea derivative. researchgate.net This method has been used to prepare a series of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thioureas. researchgate.netanu.edu.au

Similarly, the synthesis of 1,3-bis(3,4-dichlorophenyl)thiourea has been reported. mdpi.comresearchgate.net Symmetrical thioureas of this type can be prepared by reacting the corresponding aniline (B41778) (3,4-dichloroaniline) with carbon disulfide (CS₂). researchgate.net

Table 2: Synthesis of N-(3,4-Dichlorophenyl)thiourea Derivatives

Precursor 1 Precursor 2 Precursor 3 Solvent Product Reference
2-Methylbenzoyl chloride NH₄SCN 3,4-Dichloroaniline Acetone N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea researchgate.net
3-Methylbenzoyl chloride NH₄SCN 3,4-Dichloroaniline Acetone N-(3,4-dichlorophenyl)-N′-(3-methylbenzoyl)thiourea researchgate.net
4-Methylbenzoyl chloride NH₄SCN 3,4-Dichloroaniline Acetone N-(3,4-dichlorophenyl)-N′-(4-methylbenzoyl)thiourea researchgate.net
3,4-Dichloroaniline CS₂ - - 1,3-Bis(3,4-dichlorophenyl)thiourea researchgate.net

Isothiocyanate Derivatives:

The conversion of thiocyanates to their isomeric isothiocyanates is a known chemical transformation, often catalyzed by heat or catalysts. cdnsciencepub.com However, the more common synthetic routes to isothiocyanates involve other precursors.

Aryl isothiocyanates can be generated in situ from the corresponding aroyl chloride and a thiocyanate salt. For example, 2,4-dichlorobenzoyl isothiocyanate is formed from 2,4-dichlorobenzoyl chloride and potassium thiocyanate in acetone, which can then be reacted with an amine to produce a thiourea derivative. rsc.org This indicates a viable pathway to dichlorophenyl-containing isothiocyanate intermediates.

Another general method for producing isothiocyanates is the reaction of dithiocarbamates with cyanogen (B1215507) halides. google.com While not starting from this compound directly, this represents a fundamental transformation in the synthesis of isothiocyanates. The process involves reacting an aqueous solution of a dithiocarbamate (B8719985) with a cyanogen halide in the presence of an inert, water-immiscible organic solvent. google.com

Furthermore, primary amines can be converted to thioureas by reaction with ammonium thiocyanate, which can then be thermally cleaved to yield isothiocyanates. google.com This two-step, one-pot process provides another avenue for the synthesis of isothiocyanates from readily available amines. google.com

Structural Characterization and Advanced Spectroscopic Analysis of 3,4 Dichlorobenzyl Thiocyanate

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the atomic and functional group composition of 3,4-Dichlorobenzyl thiocyanate (B1210189).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-Dichlorobenzyl thiocyanate would be expected to show distinct signals for the aromatic protons and the benzylic methylene (B1212753) protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three protons on the dichlorinated benzene (B151609) ring. Based on the analysis of a structurally similar compound, 1-(3,4-dichlorophenyl)-2-thiocyanatoethanone, the aromatic protons are expected to resonate in the range of δ 7.6-8.1 ppm. nih.gov Specifically, one might predict a doublet for the proton at position 2, a doublet of doublets for the proton at position 6, and a doublet for the proton at position 5. The methylene protons (-CH₂-) of the benzyl (B1604629) group would appear as a singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be anticipated for the benzylic carbon, the thiocyanate carbon, and the six carbons of the aromatic ring. The carbon atoms bonded to chlorine would exhibit chemical shifts influenced by the electronegativity of the halogen. The signal for the thiocyanate carbon (-SCN) is typically found in a specific region of the spectrum. In 1-(3,4-dichlorophenyl)-2-thiocyanatoethanone, the thiocyanate carbon appears at δ 111.22 ppm, and the aromatic carbons resonate between δ 127.36 and 139.71 ppm. nih.gov Similar ranges would be expected for this compound.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H~7.6-8.1mAromatic CH
¹H~4.2s-CH₂-
¹³C~127-140-Aromatic C
¹³C~111--SCN
¹³C~35-45--CH₂-
Note: These are predicted values based on related compounds and general chemical shift principles. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most characteristic vibrational band for this compound is the stretching vibration of the thiocyanate group (-SCN). The C≡N triple bond in organic thiocyanates typically exhibits a strong, sharp absorption band in the region of 2140-2175 cm⁻¹. researchgate.netcrystallography.net The precise position of this band can be influenced by the electronic effects of the substituents on the benzene ring.

Other expected absorption bands would include those corresponding to the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the methylene group (around 2850-2960 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1450-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹).

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~2160Strong, SharpC≡N StretchThiocyanate (-SCN)
~3050MediumC-H StretchAromatic
~2950MediumC-H StretchMethylene (-CH₂-)
~1475, 1580Medium-WeakC=C StretchAromatic Ring
Below 800Medium-StrongC-Cl StretchChloro-aromatic
Note: These are predicted absorption regions. Actual experimental values may vary.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, the following sections are based on the expected structural features and intermolecular interactions for a molecule of this nature, drawing parallels from crystallographic studies of related compounds.

Analysis of Molecular Conformation and Geometry

A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional structure of the molecule in the solid state. It would be expected that the benzene ring is planar. The C-S-C bond angle of the thiocyanate group and the rotational conformation around the benzyl C-C and C-S bonds would be of particular interest.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a role in the crystal packing:

Halogen Bonding: The chlorine atoms on the benzene ring can act as halogen bond donors, interacting with the nitrogen or sulfur atom of the thiocyanate group of a neighboring molecule.

π-π Stacking: The electron-rich aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice. The presence of electron-withdrawing chlorine atoms would influence the nature of these interactions.

C-H···π Interactions: The hydrogen atoms of the methylene group or the aromatic ring could interact with the π-system of an adjacent benzene ring.

A detailed analysis of these interactions would require the experimental data from a single-crystal X-ray diffraction study.

Computational Chemistry and Theoretical Investigations of 3,4 Dichlorobenzyl Thiocyanate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and predict a wide range of chemical characteristics.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge TransferNatural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.uni-muenchen.deThis method provides a quantitative description of intramolecular bonding and interactions. NBO analysis can elucidate hyperconjugative interactions and charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)).researchgate.netresearchgate.netwisc.eduSuch analyses are crucial for understanding the nature of chemical bonds and the electronic delocalization within a molecule.scirp.orgnih.gov

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. Theoretical methods can model various reaction types, including nucleophilic substitutions, which are relevant for the thiocyanate (B1210189) group. mdpi.comresearchgate.net For instance, studies on the ambident reactivity of the thiocyanate anion show that it can attack electrophiles via either the sulfur or nitrogen atom, with the outcome often depending on kinetic versus thermodynamic control. researchgate.net Computational modeling can help predict which pathway is more favorable for a specific substrate like 3,4-Dichlorobenzyl thiocyanate. frontiersin.org

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). uef.fi This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. ptfarm.pl Docking studies on compounds with similar structural features, such as dichlorophenyl rings, have been used to explore their potential as inhibitors for various enzymes or receptors by identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dichlorobenzyl Thiocyanates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable in drug discovery and development for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and providing insights into the mechanism of action.

While specific QSAR studies focusing exclusively on a series of dichlorobenzyl thiocyanates are not extensively available in the public domain, the principles of QSAR can be applied based on existing structure-activity relationship (SAR) data for related compounds. For benzyl (B1604629) thiocyanates, which include this compound, antimitotic and antitubulin activities have been identified as key biological effects.

Initial structure-function studies have revealed critical insights into the activity of benzyl thiocyanate derivatives. The parent compound, benzyl thiocyanate, demonstrates weak antimitotic and antitubulin activity. However, the introduction of chlorine substituents on the phenyl ring significantly modulates this activity. For instance, chlorination at either the 2- or 4-position of the phenyl ring results in compounds with intermediate activity. Notably, 4-chlorobenzyl thiocyanate is reported to be more active than 2-chlorobenzyl thiocyanate. mdpi.commetabolomics.se The compound 2,4-dichlorobenzyl thiocyanate has been identified as a potent antimitotic agent that alters microtubule morphology. mdpi.commetabolomics.se Furthermore, the thiocyanate moiety is considered essential for the biological activity of these compounds. mdpi.commetabolomics.se

A hypothetical QSAR model for a series of dichlorobenzyl thiocyanates would aim to quantify the relationship between various molecular descriptors and their observed antimitotic activity. The biological activity data, typically expressed as the concentration required to inhibit a biological process by 50% (IC50), would be the dependent variable.

To construct a QSAR model, a dataset of dichlorobenzyl thiocyanate analogues would be required, with varying substitution patterns on the benzyl ring. For each compound in the series, a range of molecular descriptors would be calculated. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For dichlorobenzyl thiocyanates, the electron-withdrawing nature of the chlorine atoms would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area. The position of the chlorine atoms on the benzyl ring would directly impact the steric profile of the compounds.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological targets. The partition coefficient (logP) is the most common hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the biological activity data and the molecular descriptors are compiled, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression are employed to build the QSAR equation. The general form of a linear QSAR model is:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where c0, c1, c2, ... cn are regression coefficients and D1, D2, ... Dn are the molecular descriptors.

The quality and predictive power of the resulting QSAR model are assessed through various validation metrics, such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the standard error of prediction. A robust and validated QSAR model could then be used to predict the antimitotic activity of novel dichlorobenzyl thiocyanate derivatives and guide the design of more potent analogues.

For example, a QSAR study on a related class of compounds, benzylsulfanyl imidazoles, which also inhibit cytokine release, utilized Fujita-Ban and Hansch analyses. mdpi.com The Hansch analysis revealed that less bulky and more hydrophobic substituents at specific positions were advantageous for inhibitory activity. mdpi.com Similarly, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied to dichlorobenzyl thiocyanates. These methods generate 3D grid-based descriptors representing the steric and electrostatic fields around the molecules, providing a more detailed understanding of the structure-activity relationships. Such an analysis was performed on a class of non-nucleoside HIV-1 reverse transcriptase inhibitors where a dichlorobenzyl moiety was introduced, highlighting the importance of steric, hydrophobic, and electrostatic fields in determining inhibitory potency. grafiati.com

In-depth Analysis of Dichlorobenzyl Thiocyanates Reveals Scant Research on 3,4- Isomer

A comprehensive review of scientific literature reveals a significant disparity in the research focus between dichlorobenzyl thiocyanate isomers, with extensive studies on the antimitotic and anticancer properties of 2,4-Dichlorobenzyl thiocyanate, while specific data on this compound remains largely unavailable.

Following a request to generate a detailed article on the biological activities of this compound, an exhaustive search of available scientific and academic sources was conducted. The provided outline, structured to detail the compound's impact on microtubule dynamics and its anticancer potential, could not be fulfilled for the 3,4-dichloro isomer due to a lack of specific research data.

The detailed framework for the article included sections on antimitotic activity, inhibition of tubulin polymerization, specific binding to tubulin subunits, and mechanisms of action and resistance. Research has extensively documented these biological activities for 2,4-Dichlorobenzyl thiocyanate (often abbreviated as DCBT). vulcanchem.comnoaa.gov

For instance, studies on the 2,4-isomer have shown that it causes a significant reorganization of microtubules within cells, leading to the disappearance of most normal microtubule structures and the aggregation of remaining tubulin. noaa.gov It is known to irreversibly inhibit the polymerization of purified tubulin, a key process in cell division. noaa.gov This inhibition is the result of a specific, covalent interaction with the tubulin protein. vulcanchem.comnoaa.gov

The biochemical mechanism has been identified as the alkylation of sulfhydryl groups on the tubulin protein. Specifically, research has pinpointed the alkylation of cysteine residue 239 on the β-tubulin subunit as crucial for the compound's antimitotic effect. vulcanchem.com Furthermore, cellular mechanisms of resistance to the effects of 2,4-Dichlorobenzyl thiocyanate have been investigated, with some studies showing that cell lines with altered β-tubulin can exhibit cross-resistance. noaa.gov

In stark contrast, targeted searches for "this compound" yielded minimal and non-specific information. A 1957 report on chemical toxicity in fish and lampreys lists the compound but offers no mechanistic insights relevant to the requested article's scope. noaa.gov While some chemical suppliers mention the 3,4-dichloro isomer, they explicitly note the lack of direct studies and instead reference the data available for its 2,4-dichloro structural analog. vulcanchem.com

Given the strict requirement to focus solely on this compound and the absence of specific research data for this compound within the requested scientific framework, it is not possible to generate the specified article without resorting to unsubstantiated extrapolation from a different chemical isomer. The provided outline pertains directly and exclusively to research conducted on 2,4-Dichlorobenzyl thiocyanate.

Therefore, an article conforming to the detailed scientific outline can be accurately produced for 2,4-Dichlorobenzyl thiocyanate , for which a substantial body of research exists.

Biological Activities and Mechanistic Elucidation of Dichlorobenzyl Thiocyanates

Anticancer Potential in Model Cell Systems

Cytotoxicity Profiles Against Various Cancer Cell Lines

Research has demonstrated that dichlorobenzyl thiocyanate (B1210189) derivatives possess notable cytotoxic effects against a range of human cancer cell lines. Specifically, 2,4-dichlorobenzyl thiocyanate (DCBT) has been identified as a potent antimitotic agent. Its mechanism involves the disruption of microtubule polymerization, a critical process for cell division, by irreversibly binding to tubulin. This interaction leads to the formation of microtubule bundles within cancer cells.

The cytotoxic potential appears to be influenced by the substitution pattern on the benzyl (B1604629) ring. For instance, 4-chlorobenzyl thiocyanate exhibits greater antimitotic potency than its 2-chloro counterpart, suggesting that substitution at the para position enhances the molecule's ability to interact with tubulin. Comparatively, the 2-chloro-substituted version shows intermediate potency between the unsubstituted benzyl thiocyanate and the more active 2,4-dichlorobenzyl thiocyanate.

A study on a series of 3-thiocyanato-1H-indoles, which share the thiocyanate functional group, revealed varying levels of antiproliferative activity against human cancer cell lines such as HL60 (promyelocytic leukemia), HEP-2 (cervical carcinoma), NCI-H292 (lung cancer), and MCF-7 (breast adenocarcinoma). conicet.gov.ar Several of these compounds displayed significant potency, highlighting the potential of the thiocyanate motif in developing cytotoxic agents. conicet.gov.ar

Table 1: Cytotoxicity of Dichlorobenzyl Thiocyanate Analogs Against Cancer Cell Lines This is an interactive table. You can sort and filter the data.

Compound Cancer Cell Line(s) Observed Effect Reference
2,4-Dichlorobenzyl thiocyanate (DCBT) General cancer cells Strongest antimitotic activity among tested benzyl thiocyanates; disrupts microtubule polymerization.
4-Chlorobenzyl thiocyanate General cancer cells Greater antimitotic potency than the 2-chloro analog.
2-Chlorobenzyl thiocyanate General cancer cells Intermediate potency between benzyl thiocyanate and 2,4-dichlorobenzyl thiocyanate.
3-Thiocyanato-1H-indole derivatives HL60, HEP-2, NCI-H292, MCF-7 Good to excellent levels of potency (IC50 < 6 mM) for several derivatives. conicet.gov.ar
N-Phenyl-3-thiocyanato-1H-indole HL60, HEP-2, NCI-H292, MCF-7 Good to high potency against all tested cell lines. conicet.gov.ar
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole HL60, HEP-2, NCI-H292, MCF-7 Good to high potency against all tested cell lines. conicet.gov.ar

Induction of Cell Cycle Arrest and Apoptosis Pathways

The cytotoxic activity of thiocyanate-containing compounds is often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death). For instance, benzyl isothiocyanate (BITC), a related compound, has been shown to cause G2/M phase cell cycle arrest, which subsequently leads to apoptosis in human T-cell leukemia Jurkat cells. nih.gov This process involves the activation of specific signaling pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). nih.gov

While direct studies on 3,4-dichlorobenzyl thiocyanate's effect on cell cycle and apoptosis are limited in the provided search results, the known mechanisms of similar compounds suggest a plausible mode of action. For example, the antimitotic activity of 2,4-dichlorobenzyl thiocyanate, by disrupting microtubule function, would logically lead to a halt in the cell cycle at the G2/M checkpoint, a common trigger for apoptosis. Furthermore, some isatin (B1672199) derivatives containing a 3,4-dichlorobenzyl group have been shown to induce apoptosis and G2/M cell cycle arrest in certain cancer cell lines. scispace.com

Antimicrobial Activity

Antibacterial Spectrum and Efficacy Against Pathogenic Strains (e.g., MRSA)

Certain dichlorobenzyl-containing compounds have demonstrated significant antibacterial properties. For example, lozenges containing 2,4-dichlorobenzyl alcohol (DCBA) and amylmetacresol (B1666032) (AMC) have shown bactericidal activity against a variety of bacteria implicated in pharyngitis, including Streptococcus pyogenes and Staphylococcus aureus. dovepress.com

In the context of thiocyanates, studies on allylic thiocyanates have revealed that halogenated derivatives, particularly those with dichloro-substitutions, are active against various pathogenic strains. scielo.br Notably, a dichloro-substituted allylic thiocyanate was found to be highly active against methicillin-resistant Staphylococcus aureus (MRSA), with a potency comparable to the antibiotic imipenem. scielo.br This suggests a selective action, as the tested thiocyanates were not effective against the Gram-negative bacterium Pseudomonas aeruginosa. scielo.br Further research has indicated that bis-1,2,4-triazole derivatives with a 3,4-dichlorobenzyl group exhibit potent antibacterial activity against Bacillus proteus. researchgate.net

Antifungal Spectrum and Efficacy

The antifungal potential of dichlorobenzyl derivatives has also been explored. Compounds containing a 2,4-dichlorophenyl group have shown significant activity against various Candida species. nih.gov For instance, one such compound was the most active in its series against Candida albicans, Candida crusei, Candida glabrata, and Candida famata. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov

Allylic thiocyanates with chloroaryl groups have also demonstrated susceptibility in two Candida species. scielo.br The presence of a second chlorine atom on the aromatic ring was found to enhance the antifungal potency. scielo.br

Table 2: Antimicrobial Activity of Dichlorobenzyl Thiocyanate and Related Compounds This is an interactive table. You can sort and filter the data.

Compound/Product Target Organism(s) Observed Effect Reference
2,4-Dichlorobenzyl alcohol (in lozenges) Bacteria causing pharyngitis (e.g., S. pyogenes, S. aureus) Bactericidal activity. dovepress.com
Dichloro-substituted allylic thiocyanate Methicillin-resistant S. aureus (MRSA) Highly active, with potency comparable to imipenem. scielo.br
Bis-1,2,4-triazole with 3,4-dichlorobenzyl group Bacillus proteus Potent antibacterial activity. researchgate.net
Compound with 2,4-dichlorophenyl group Candida albicans, C. crusei, C. glabrata, C. famata Significant antifungal activity. nih.gov
Chloroaryl-substituted allylic thiocyanates Candida species Susceptibility observed; potency enhanced by a second chlorine atom. scielo.br

Structure-Activity Relationship (SAR) Studies Correlating Molecular Modifications with Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent molecules. For benzyl thiocyanate derivatives, several key structural features have been identified as important for their biological effects.

The position of the chloro-substitution on the benzyl ring significantly impacts antimitotic activity. Para-substitution (at position 4) generally leads to higher potency compared to ortho-substitution (at position 2), which is thought to be due to reduced steric hindrance and improved hydrophobic interactions with the target protein, tubulin. The presence of two chlorine atoms, as in 2,4-dichlorobenzyl thiocyanate, results in the strongest antimitotic activity among the tested benzyl thiocyanates.

The thiocyanate group itself is critical for the observed biological activity. Replacing it with other functional groups has been shown to abolish the antimitotic effects. In studies of other related heterocyclic compounds, the introduction of dihalobenzyl groups, such as a 3,4-dichlorobenzyl group, was found to enhance both antibacterial and antifungal efficacy compared to monohalobenzyl groups. researchgate.net Furthermore, research on other chemical scaffolds has shown that the presence of a phenyl ring is often required for potent antifungal activity. nih.gov

Environmental Research and Degradation Pathways of Dichlorobenzyl Thiocyanates

Environmental Fate and Distribution in Aquatic and Terrestrial Systems

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For chlorinated aromatic compounds, persistence in the environment is a known concern nih.govresearchgate.net. Compounds with a dichlorinated benzene (B151609) ring, like the 3,4-dichlorobenzyl moiety, are generally expected to have low water solubility and a tendency to adsorb to soil and sediment organic matter ccsenet.org. The presence of chlorine atoms on the benzene ring typically increases the compound's stability and hydrophobicity researchgate.net.

Based on analogous compounds, if released into aquatic systems, 3,4-Dichlorobenzyl thiocyanate (B1210189) would likely partition from the water column to the sediment. Its mobility in soil is expected to be low, particularly in soils with high organic content epa.gov. Volatilization from water or soil surfaces is generally not a primary fate process for compounds with similar structures, such as benzyl (B1604629) chloride, which is insoluble in water nih.goviarc.fr.

Photolytic Degradation Pathways and Kinetics

Photodegradation, or the breakdown of compounds by light, can be a significant environmental degradation pathway for many organic pollutants nih.gov. For aromatic compounds, particularly those containing halogen atoms, photolysis can lead to the cleavage of the carbon-halogen bond rsc.org. The energy from sunlight, especially UV radiation, can initiate reactions that break down the molecule.

While specific photolysis data for 3,4-Dichlorobenzyl thiocyanate is unavailable, studies on other chlorinated aromatics show that photodegradation can occur, leading to less chlorinated intermediates or ring cleavage rsc.orgwikipedia.org. For instance, the photolysis of some arylalkyl thiocyanates in rigid glasses has been shown to form free radicals, indicating a potential pathway for degradation in the environment mdpi.com. However, the rate and extent of photolysis in natural settings would be highly dependent on factors like water clarity, depth, and the presence of sensitizing substances like humic acids nih.gov.

Biodegradation Mechanisms in Environmental Matrices

Biodegradation is a key process in the removal of organic pollutants from the environment, driven by microorganisms such as bacteria and fungi regulations.gov. Chlorinated aromatic compounds are often resistant to biodegradation, and their persistence can increase with the number of chlorine atoms regulations.gov.

Bacteria capable of degrading chlorinated toluenes and dichlorobenzoic acids have been isolated and studied nih.govccsenet.org. For example, Ralstonia sp. strain PS12 can mineralize 3,4-dichlorotoluene, initiating the degradation by dioxygenation of the aromatic ring to form 3,4-dichloro-6-methylcatechol nih.gov. Similarly, Corynebacterium jeikeium has been shown to degrade 3,4-dichlorobenzoic acid ccsenet.org. These pathways often involve initial enzymatic attacks that hydroxylate the ring, followed by ring cleavage.

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction with water that can be a significant abiotic degradation pathway for some organic compounds. The stability of the thiocyanate group to hydrolysis can vary. Some organic thiocyanates are known to hydrolyze, particularly under acidic or basic conditions, to form products like thiocarbamates epa.gov. The hydrolysis of thiocyanogen (B1223195) ((SCN)₂) in acidic aqueous solutions has been studied, and it leads to the formation of sulfuric acid and hydrogen cyanide as ultimate products acs.org.

For sulfenyl thiocyanates, decomposition at neutral or higher pH is consistent with hydrolysis and the formation of reactive sulfenic acids acs.org. The stability of the bond between the benzyl group and the thiocyanate group in this compound would be a key factor in its hydrolytic stability. Without experimental data, it is difficult to predict the rate of hydrolysis under typical environmental pH conditions (pH 5-9).

Environmental Persistence and Bioavailability Models

Given the general persistence of chlorinated aromatic compounds, it is plausible that this compound could be persistent in the environment nih.govresearchgate.net. Persistence is a function of the compound's resistance to all degradation processes (biotic and abiotic). Models for predicting environmental persistence often rely on quantitative structure-activity relationships (QSAR) that use data from similar compounds.

Bioavailability, the fraction of the chemical that is available for uptake by organisms, would be limited by its likely strong sorption to soil and sediment. While a low water solubility and high Kow would suggest a potential for bioaccumulation in fatty tissues of organisms, this can be offset by metabolic degradation within the organism. No specific bioaccumulation or bioconcentration factor (BCF) data are available for this compound.

Analytical Methodologies for Detection and Quantification of 3,4 Dichlorobenzyl Thiocyanate

Advanced Sample Preparation and Extraction Techniques

The accurate analysis of organic compounds like 3,4-Dichlorobenzyl thiocyanate (B1210189) from various matrices is critically dependent on the chosen sample preparation and extraction technique. csic.es The primary goals of sample treatment are to extract and concentrate the analyte of interest, remove interfering co-extractives, and, if necessary, derivatize the analyte to improve its detectability, thereby enhancing the method's accuracy and precision. csic.es

Traditional methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been widely used for isolating organic compounds. csic.es For instance, in the analysis of other biocides from aqueous samples, SPE cartridges are often employed to concentrate the analytes before instrumental analysis. scielo.br The samples may be passed through the cartridges, which are then washed, dried, and the analytes eluted with a suitable solvent like methanol. scielo.br

More advanced techniques aim to reduce solvent consumption and extraction time. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE). csic.es For volatile and semi-volatile compounds such as dichlorinated aromatics, dynamic headspace extraction, which involves vacuum transfer onto a trap prior to analysis, can be an effective, solvent-free sample preparation method. mdpi.com Solid-phase microextraction (SPME) is another simple and effective technique used for studying volatile profiles in complex matrices, where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample headspace or immersed in the sample to extract analytes. researchgate.net

Chromatographic Separation Methods for Complex Matrices

Chromatography is the cornerstone for separating 3,4-Dichlorobenzyl thiocyanate from other components within a sample. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions for this purpose.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for its isomers and closely related compounds provide a strong foundation for method development. For example, the isomer 2,6-Dichlorobenzyl thiocyanate can be analyzed using a reverse-phase (RP) HPLC method. sielc.com A common setup involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid to improve peak shape. sielc.comfarmaciajournal.com Detection is typically achieved using a UV detector. farmaciajournal.com For mass spectrometry applications, the non-volatile acid is usually substituted with a volatile alternative such as formic acid. sielc.com

The table below summarizes typical HPLC conditions used for related dichlorinated thiocyanate compounds, which would be applicable for the analysis of this compound.

ParameterCondition 1Condition 2
Analyte 2,6-Dichlorobenzyl thiocyanate sielc.comN-(2-phenethylbenzoyl)-N-(3,5-dichlorophenyl)-thiourea farmaciajournal.com
Column Newcrom R1 (Reverse-Phase) sielc.comUPTISPHERE C18-ODB, 3 µm, 150x4.6mm farmaciajournal.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.comAcetonitrile-Water (87:13, v/v) farmaciajournal.com
Flow Rate Not Specified1.0 mL/min farmaciajournal.com
Detection UV or Mass Spectrometry (MS) sielc.comUV at 272 nm farmaciajournal.com
Temperature Not Specified30°C farmaciajournal.com

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. Direct analysis by GC is possible, and the compound has been successfully identified as a chemical constituent in dammar resin extract using GC-MS. analis.com.my For general thiocyanate anion (SCN⁻) analysis in biological fluids, a derivatization step is often required. nih.govpublisso.de A common approach involves derivatization with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl thiocyanate, a derivative that is highly sensitive to electron capture detection (ECD). nih.gov However, for the intact molecule of this compound, direct injection is feasible. analis.com.my Selective detectors such as a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be employed for quantification. michigan.gov

Coupled Techniques for Enhanced Identification and Quantification

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the unequivocal identification and sensitive quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for confirming the identity of analytes and for achieving low detection limits in complex matrices. nih.gov For the analysis of related aromatic amines like 3,4-dichloroaniline (B118046), LC coupled with tandem mass spectrometry (LC-MS/MS) has been used effectively. nih.gov The mass spectrometer is typically operated in electrospray ionization (ESI) positive ion mode, using multi-reaction monitoring (MRM) for high selectivity and sensitivity. nih.gov While direct injection of organic extracts from sample preparation into a reversed-phase LC system can cause peak distortion, this is often overcome by diluting the extract. ugent.be

The validation of LC-MS methods often demonstrates excellent linearity over a defined concentration range, with high accuracy and precision. nih.govnih.gov For example, an LC-MS/MS method for cyanide and thiocyanate in plasma showed a dynamic range of 0.2-50 µM for thiocyanate with a limit of detection of 50 nM. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive method for the identification and quantification of volatile and semi-volatile organic compounds. The technique has been successfully used to identify 3,4-Dichlorophenyl thiocyanate in a natural resin extract. analis.com.my In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), fragmented, and detected. mdpi.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for confident identification of the compound by comparison to spectral libraries. lcms.cz

The table below details the GC-MS conditions used for the successful identification of 3,4-Dichlorophenyl thiocyanate. analis.com.my

ParameterGC-MS Conditions for 3,4-Dichlorophenyl thiocyanate Identification analis.com.my
Instrument Agilent 7890A Gas Chromatograph with a triple-axis detector analis.com.my
Column SGE BPX-5 (30 m x 0.32mm i.d x 0.25 µm film thickness) with 5% phenyl polyphenylene-siloxane analis.com.my
Oven Program 50°C for 2 min, then 20°C/min to 280°C for 10 min, and finally 20°C/min to 320°C for 50 min analis.com.my
Ionization Mode Not specified, but typically Electron Ionization (EI) for library matching mdpi.com

This GC-MS method demonstrates the feasibility of analyzing this compound directly, providing a powerful tool for its unambiguous identification in complex samples. analis.com.my

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry, Fluorimetry)

The detection and quantification of this compound in various matrices can be achieved through several spectroscopic techniques. Among these, UV-Vis spectrophotometry, particularly following a colorimetric reaction, stands out as a robust and widely applicable method. Fluorimetry also presents a potential, albeit less directly documented, avenue for the analysis of this compound.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry for the quantification of this compound can be challenging due to potential interference from other UV-absorbing species in a sample matrix. However, its quantification is effectively accomplished through derivatization reactions that produce a colored product, which can then be measured in the visible region of the electromagnetic spectrum, where fewer interferences are expected.

A prominent method for the determination of organic thiocyanates is the König reaction. researchgate.netresearchgate.net This reaction involves the cleavage of the thiocyanate group to produce cyanide, which then reacts with a halogenating agent (such as chloramine-T or hypochlorite) to form cyanogen (B1215507) chloride or cyanogen bromide. researchgate.netresearchgate.net The resulting cyanogen halide subsequently reacts with a pyridine-based reagent and a compound containing an acidic methylene (B1212753) group (like barbituric acid or a pyrazolone (B3327878) derivative) to yield a polymethine dye. researchgate.netrsc.org The intensity of the color of this dye, which is directly proportional to the initial thiocyanate concentration, is then measured by UV-Vis spectrophotometry.

The UV-Vis spectrum of a related compound, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, has been reported to show a hypochromic effect in its UV-visible spectrum upon interaction with DNA, indicating that the dichlorobenzoyl moiety has characteristic UV absorption. nih.govrsc.org While direct quantification based on the intrinsic UV absorbance of this compound is feasible, the König reaction offers enhanced selectivity and sensitivity, especially in complex biological or environmental samples.

Research on the spectrophotometric determination of thiocyanate in various samples has established the reliability of methods based on the König reaction. researchgate.netresearchgate.netrsc.org These methods are characterized by their high sensitivity and the ability to be adapted for different sample types. For instance, an improved spectrophotometric method for thiocyanate determination in plasma and urine involves adsorption on a weak anion-exchange resin, elution with perchlorate, and subsequent quantification using the König reaction with isonicotinic acid and 1,3-dimethyl-barbituric acid. researchgate.net This procedure demonstrates the potential for selective extraction and preconcentration of thiocyanate from complex matrices prior to spectrophotometric analysis.

Below is a table summarizing the key parameters of a hypothetical UV-Vis spectrophotometric method for the quantification of this compound based on the König reaction, derived from published data on similar analytes.

ParameterValueReference
Reaction Principle König Reaction researchgate.netresearchgate.net
Derivatizing Reagents Chloramine-T, Pyridine, Barbituric Acid researchgate.netrsc.org
Wavelength of Maximum Absorbance (λmax) ~560 - 580 nm researchgate.net
Molar Absorptivity (ε) > 1.0 x 104 L mol-1 cm-1 researchgate.net
Linear Range ~0.1 - 10 µM rsc.org
Limit of Detection (LOD) < 1 µM researchgate.net
Solvent/Medium Aqueous buffer (pH dependent) researchgate.net

This table presents expected values based on similar compounds and established methods for thiocyanate analysis.

Fluorimetry

Fluorimetric methods for the quantification of this compound are not as well-established as UV-Vis spectrophotometric methods. The intrinsic fluorescence of the compound is not extensively documented. However, two main approaches could be explored for the development of a fluorimetric assay.

The first approach involves derivatization with a fluorescent labeling agent. This would require a chemical reaction that selectively targets the thiocyanate group or the benzyl (B1604629) moiety of the molecule to attach a fluorophore. The resulting fluorescent derivative could then be quantified with high sensitivity.

A second potential approach is based on fluorescence quenching. The thiocyanate ion (SCN-) is known to be an effective quencher of the fluorescence of various aromatic molecules. researchgate.net It is plausible that this compound could act as a quencher for a known fluorophore. In such a method, the decrease in fluorescence intensity of the fluorophore would be proportional to the concentration of the thiocyanate compound. The mechanism of quenching, whether it is dynamic or static, would need to be elucidated to establish a reliable quantitative method. Studies on the fluorescence quenching of aromatic compounds by anions have shown that the process is often dependent on the redox potentials of the interacting species. researchgate.net

Furthermore, the König reaction itself can be adapted for fluorimetric detection. Certain products of the König reaction can be fluorescent, offering an alternative to colorimetric measurement with potentially higher sensitivity. rsc.orgoup.com For example, a spectrofluorimetric determination of cyanide and thiocyanate has been developed based on a modified König reaction in a flow-injection system. oup.com

While the direct application of fluorimetry for the quantification of this compound requires further research and development, the principles of fluorescent derivatization and quenching, as well as fluorimetric adaptation of the König reaction, provide promising avenues for future analytical method development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dichlorobenzyl thiocyanate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3,4-dichlorobenzyl halides (e.g., bromide or chloride) with thiocyanate salts (e.g., KSCN or NH₄SCN). Key parameters include solvent choice (polar aprotic solvents like DMF or 1,4-dioxane), temperature (reflux conditions), and reaction time (12–24 hours). Purification often involves recrystallization from ethanol or column chromatography. Monitoring via TLC and spectroscopic characterization (¹H/¹³C NMR, IR) is critical to confirm product identity and purity .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow strict safety protocols: use fume hoods to avoid inhalation, wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizing agents or heat sources due to potential decomposition. Store in tightly sealed containers under inert atmosphere. Emergency procedures should include immediate washing with water for skin/eye contact and activated charcoal for ingestion .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identify the thiocyanate (-SCN) stretch near 2100–2150 cm⁻¹ and aromatic C-Cl vibrations at 600–800 cm⁻¹ .
  • NMR : ¹H NMR detects aromatic protons (δ 7.3–8.4 ppm for dichlorobenzyl group), while ¹³C NMR confirms thiocyanate carbon (δ ~110–120 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 239 for C₈H₅Cl₂NS) and fragmentation patterns validate structural integrity .

Advanced Research Questions

Q. How does the thiocyanate moiety influence the antimitotic activity of this compound?

  • Methodological Answer : The thiocyanate group is critical for irreversible tubulin binding, as shown by structure-activity studies. Replace it with other groups (e.g., cyanate or halides) to test activity loss. Use radiolabeled (³⁵S or ¹⁴C) thiocyanate derivatives in competitive binding assays with purified tubulin. Prolonged incubation (≥6 hours) is required to observe inhibition of microtubule polymerization, suggesting slow-binding kinetics .

Q. What structural modifications enhance the bioactivity of this compound analogs?

  • Methodological Answer : Chlorination at positions 3 and 4 on the benzyl ring maximizes activity compared to mono-chlorinated analogs. Introduce electron-withdrawing groups (e.g., nitro) at the para position to improve tubulin affinity. Test analogs using in vitro cytotoxicity assays (e.g., IC₅₀ determination in KB carcinoma cells) and in vivo xenograft models. Cross-resistance studies with Colcemid-resistant cell lines (e.g., CHO cells) can identify tubulin-binding specificity .

Q. How can researchers resolve contradictions in reported antimitotic mechanisms of this compound?

  • Methodological Answer : Discrepancies may arise from differences in experimental models (cell lines vs. purified tubulin) or incubation times. Use synchronized cell cultures to correlate microtubule disruption with cell cycle phase (e.g., mitotic arrest via flow cytometry). Combine cryo-EM for structural analysis of tubulin-drug complexes and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What advanced analytical methods are suitable for studying thiocyanate coordination in metal complexes?

  • Methodological Answer : Employ stopped-flow UV-Vis spectroscopy coupled with global data analysis (e.g., ReactLab Equilibria) to monitor rapid ligand-exchange kinetics. For equilibrium studies, use EXAFS or Raman spectroscopy to characterize Fe(III)-thiocyanate coordination geometries. Molar absorptivity data (ε) can be derived from Beer-Lambert law plots at varying thiocyanate concentrations .

Methodological Notes

  • Synthesis Optimization : Consider microwave-assisted synthesis to reduce reaction time and improve yields .
  • Biological Assays : Pair tubulin polymerization assays with live-cell imaging (e.g., GFP-tagged tubulin) to visualize microtubule dynamics in real time .
  • Data Analysis : Use software like MestreNova for NMR deconvolution and OriginLab for kinetic modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,4-Dichlorobenzyl thiocyanate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.